

IUPAC name for 4-chloroquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 4-Chloroquinoline-3-carbaldehyde

Cat. No.: B1363059

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An In-Depth Technical Guide to **4-Chloroquinoline-3-carbaldehyde**: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

4-Chloroquinoline-3-carbaldehyde is a pivotal bifunctional synthetic intermediate highly valued in medicinal chemistry and materials science. Its strategic importance lies in the quinoline core, a recognized privileged scaffold, functionalized with two distinct and selectively addressable reactive sites: a highly reactive aldehyde group at the C-3 position and a chloro substituent at the C-4 position, which is susceptible to nucleophilic substitution. This dual reactivity allows for a programmed and diversity-oriented synthesis of a vast array of complex heterocyclic systems. This guide provides an in-depth analysis of its synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on the underlying principles that make it a cornerstone building block for drug discovery professionals.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science.

4-Chloroquinoline-3-carbaldehyde is characterized by the following identifiers and properties.

Property	Value	Source
IUPAC Name	4-chloroquinoline-3-carbaldehyde	[1]
CAS Number	201420-30-6	[1]
Molecular Formula	C ₁₀ H ₆ ClNO	
Molecular Weight	191.61 g/mol	[1]
InChI Key	PTCAOHUEDACTEB-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl</chem>	
Physical Form	Solid	
Storage	Refrigerator, under inert atmosphere	[2]

Synthesis Methodologies: The Vilsmeier-Haack Approach

The most prevalent and efficient method for synthesizing **4-chloroquinoline-3-carbaldehyde** and its analogs is the Vilsmeier-Haack reaction.[1][3] This reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds.[4]

Mechanistic Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The reaction on a suitable precursor, such as an N-arylacetamide, proceeds through a multicomponent cascade involving chlorination, formylation, and electrophilic cyclization to yield the final 2-chloroquinoline-3-carbaldehyde structure.[6] The choice of N-arylacetamide as a starting material is strategic; the acetamido group directs the electrophilic attack and participates in the cyclization, ultimately forming the quinoline ring system. The presence of

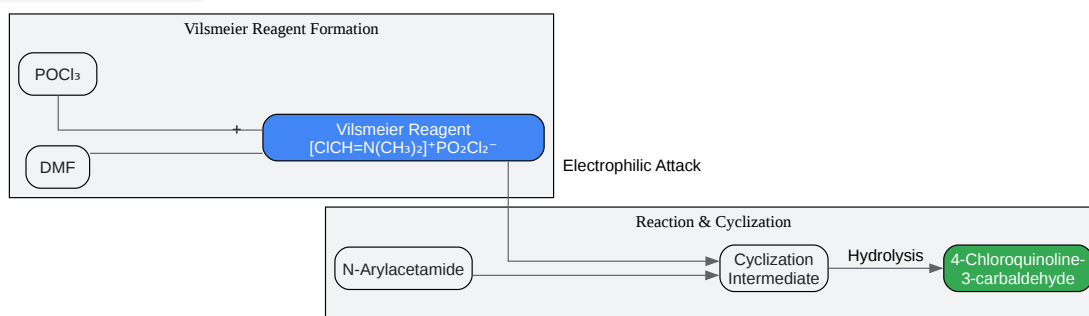
electron-donating groups on the aniline ring of the starting acetanilide generally improves reaction yields.

General Experimental Protocol: Vilsmeier-Haack Cyclization

The following protocol is a representative synthesis adapted from established literature procedures.^{[4][6]}

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 eq.) to 0-5 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphoryl chloride (POCl_3 , 7 eq.) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the electrophilic Vilsmeier reagent.
- **Substrate Addition:** Add the appropriate N-arylacetamide (1 eq.) portion-wise to the freshly prepared Vilsmeier reagent.
- **Reaction:** Heat the reaction mixture to 60-90 °C and maintain for 4-16 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).^{[4][6]}
- **Work-up:** After completion, carefully pour the cooled reaction mixture into crushed ice.
- **Neutralization & Isolation:** Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.^[5]
- **Purification:** Filter the crude solid product, wash with cold water, and recrystallize from a suitable solvent such as ethyl acetate to yield the pure **4-chloroquinoline-3-carbaldehyde**.^[4]

Workflow for Vilsmeier-Haack Synthesis.

[Click to download full resolution via product page](#)**Fig. 1:** Workflow for Vilsmeier-Haack Synthesis.

Spectroscopic and Structural Validation

Characterization via spectroscopic methods is essential for verifying the structure and purity of the synthesized compound.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides definitive structural information. A characteristic singlet for the formyl proton (-CHO) is typically observed in the downfield region, around δ 10.30–10.59 ppm.^{[1][4]} Another key signal is a singlet for the H-2 proton of the quinoline ring. The protons on the fused benzene ring appear as a complex multiplet in the aromatic region (δ 7.7–8.8 ppm).^{[1][4]}
- **Infrared (IR) Spectroscopy:** IR spectroscopy confirms the presence of key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is found at approximately 1690–1705 cm⁻¹.^{[4][5]} Additionally, two weaker bands for the aldehydic C-H stretch can be observed around 2738 cm⁻¹ and 2820–2860 cm⁻¹.^{[4][5]}

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M^+) appears at m/z corresponding to its molecular weight of ~ 191.6 g/mol .[\[1\]](#)

Chemical Reactivity: A Bifunctional Platform

The synthetic power of **4-chloroquinoline-3-carbaldehyde** stems from its two orthogonal reactive sites, which can be manipulated selectively to build molecular complexity.[\[1\]](#)

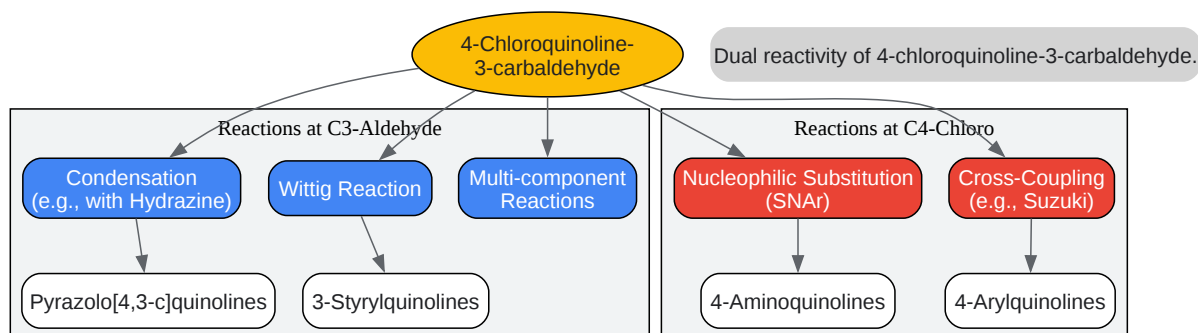
Functional Group	Position	Primary Reaction Types
Aldehyde	C-3	Condensation, Wittig Reaction, Reductive Amination, Knoevenagel Condensation
Chlorine	C-4	Nucleophilic Aromatic Substitution (S_NAr), Palladium-Catalyzed Cross-Coupling

Reactions at the Aldehyde Group (C-3)

The electrophilic aldehyde group is a versatile handle for elaboration. It readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines or substituted hydrazines is a common strategy to form fused pyrazolo[4,3-c]quinoline systems.[\[1\]](#) It is also a key substrate in Wittig reactions to generate 3-alkenyl quinolines and in multi-component reactions like the synthesis of 4H-pyran derivatives.[\[3\]](#)[\[7\]](#)

Reactions at the Chloro Group (C-4)

The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (S_NAr). This allows for its displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing straightforward access to diverse 4-substituted quinoline derivatives. This reactivity is fundamental to the synthesis of many biologically active molecules.



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Fig. 2: Dual reactivity of 4-chloroquinoline-3-carbaldehyde.

Applications in Drug Discovery and Development

The quinoline nucleus is a well-established pharmacophore found in numerous natural products and synthetic drugs, renowned for a wide spectrum of biological activities.[3][5] Derivatives synthesized from **4-chloroquinoline-3-carbaldehyde** have shown significant potential in various therapeutic areas. The ability to easily generate large libraries of compounds by varying the reactants at both the C-3 and C-4 positions makes this intermediate invaluable for structure-activity relationship (SAR) studies.[8] Reported biological activities for its derivatives include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. [3][9][10]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[2][11] Handle in a well-ventilated area or a chemical fume hood.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a refrigerator.[13]

Conclusion

4-Chloroquinoline-3-carbaldehyde is more than just a chemical compound; it is a versatile synthetic platform that empowers chemists to construct complex and diverse molecular architectures. Its reliable synthesis via the Vilsmeier-Haack reaction and the predictable reactivity of its dual functional groups provide a robust and logical pathway for the development of novel heterocyclic compounds. For researchers in drug development, it remains a key intermediate for accessing new chemical space and exploring the vast therapeutic potential of the quinoline scaffold.

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